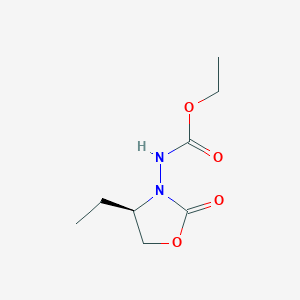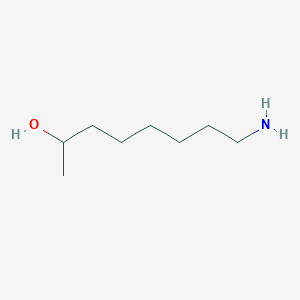
8-Aminooctan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Aminooctan-2-ol: is an organic compound with the molecular formula C8H19NO It is a primary amine and alcohol, characterized by an amino group attached to the eighth carbon of an octane chain and a hydroxyl group attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Aminooctan-2-ol can be synthesized through several methods:
Reduction of Amino Fatty Acids: One common method involves the biocatalytic reduction of amino fatty acids using carboxylic acid reductase and endogenous aldehyde reductases from Escherichia coli.
Halohydrin Intermediates: Another method involves the formation of halohydrin intermediates, which undergo oxidation and nucleophilic substitution to yield the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and available resources.
Chemical Reactions Analysis
Types of Reactions: 8-Aminooctan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products:
Oxidation: Ketones and aldehydes.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted amines and alcohols.
Scientific Research Applications
8-Aminooctan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Aminooctan-2-ol involves its interaction with various molecular targets and pathways. As a primary amine and alcohol, it can participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence the compound’s biological activity and potential therapeutic effects.
Comparison with Similar Compounds
8-Aminooctan-1-ol: Similar structure but with the hydroxyl group attached to the first carbon.
8-Amino-2-naphthol: Contains an amino group and a hydroxyl group on a naphthalene ring.
Uniqueness: 8-Aminooctan-2-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of a primary amine and secondary alcohol makes it a versatile compound for various applications.
Properties
Molecular Formula |
C8H19NO |
|---|---|
Molecular Weight |
145.24 g/mol |
IUPAC Name |
8-aminooctan-2-ol |
InChI |
InChI=1S/C8H19NO/c1-8(10)6-4-2-3-5-7-9/h8,10H,2-7,9H2,1H3 |
InChI Key |
QWHRKDSRMLBCPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


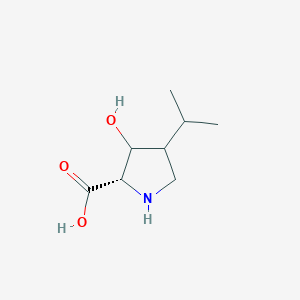
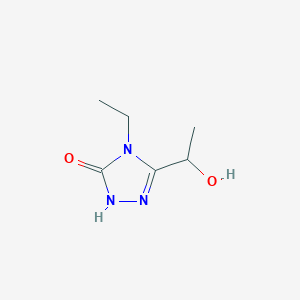
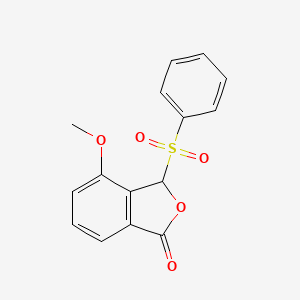
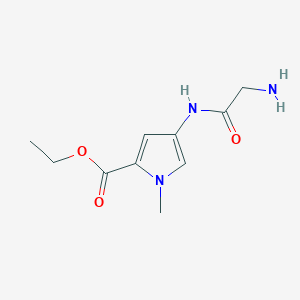

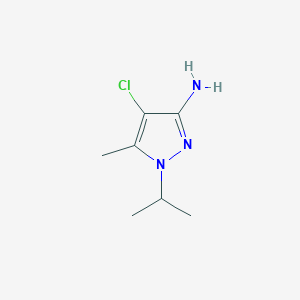
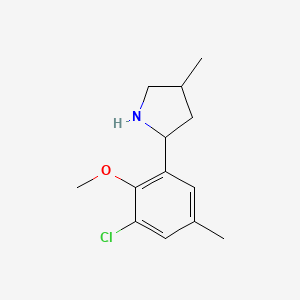
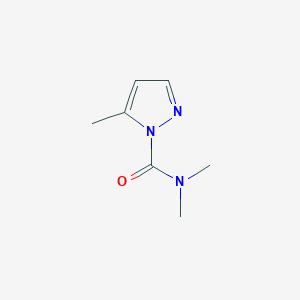

![4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15206970.png)
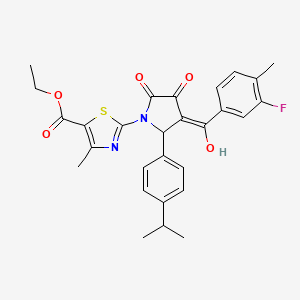
![N-[(1S)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride](/img/structure/B15206978.png)
![2-(1-(Methylsulfonyl)piperidin-4-yl)benzo[d]oxazole](/img/structure/B15206990.png)
